4-Chlorobenzoyl chloride phenyl hydrazone
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Overview
Description
4-Chlorobenzoyl chloride phenyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone typically involves the reaction of 4-chlorobenzoyl chloride with phenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Phenyl hydrazine→4-Chlorobenzoyl chloride phenyl hydrazone+HCl
Industrial Production Methods
Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield, purity, and specific application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoyl chloride phenyl hydrazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazines .
Scientific Research Applications
4-Chlorobenzoyl chloride phenyl hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzoyl chloride phenyl hydrazone involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis and autophagy, which are crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone.
Phenyl hydrazine: Another precursor used in the synthesis.
Hydrazones: A broad class of compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and medicinal applications .
Properties
CAS No. |
36590-52-0 |
---|---|
Molecular Formula |
C13H10Cl2N2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
(1Z)-4-chloro-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-8-6-10(7-9-11)13(15)17-16-12-4-2-1-3-5-12/h1-9,16H/b17-13- |
InChI Key |
ILBQKBQMVGVLIN-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Cl)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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